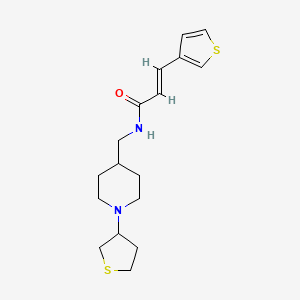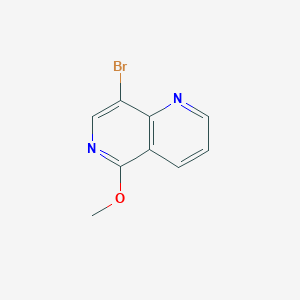methanone CAS No. 306977-48-0](/img/structure/B2692265.png)
[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule involved in B-cell receptor (BCR) signaling.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Nagaraj et al. (2018) focuses on the synthesis of novel compounds from triazole and piperazine derivatives, which were evaluated for antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting potential for further development in antimicrobial therapies (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Organocatalysis for Transesterification
Ishihara et al. (2008) reported on the use of zwitterionic salts derived from reactions involving 4-nitrophenyl isothiocyanate for catalyzing transesterification reactions. This research highlights a novel application in the field of organic synthesis, showcasing the potential of these compounds in facilitating chemical transformations (K. Ishihara, Masatoshi Niwa, Yuji Kosugi, 2008).
Syntheses and In Vitro Metabolism of Psychoactive Substances
A study by Power et al. (2014) included the synthesis and analysis of new psychoactive substances, including methoxypiperamide, highlighting the capability of academic labs to respond to emerging substances of abuse. This research provides insights into the synthesis routes and potential metabolic pathways of novel psychoactive compounds (J. Power, K. Scott, E. A. Gardner, et al., 2014).
Microwave-Assisted Synthesis and Biological Evaluation
Ravula et al. (2016) described the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. The study demonstrates the efficiency of microwave irradiation in organic synthesis, leading to compounds with promising biological activities (P. Ravula, V. Babu, P. Manich, et al., 2016).
Characterization and Chemical Properties
Research by Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, leading to new syntheses of compounds with pyrrolo[cinnolin-10-one ring systems. This work contributes to the understanding of chemical properties and reaction pathways of complex organic molecules (A. Kimbaris, G. Varvounis, 2000).
These studies illustrate the wide-ranging applications of "3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone" and related compounds in scientific research, from the synthesis of novel molecules with potential therapeutic uses to advancements in organic chemistry and materials science. The ability of these compounds to serve as catalysts, inhibitors, and reactants in various chemical reactions underlines their significance in ongoing scientific exploration and innovation.
Propriétés
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c1-23-6-8-24(9-7-23)15-10-13(18(19,20)21)11-22-16(15)17(26)12-2-4-14(5-3-12)25(27)28/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMMGQOKSEWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

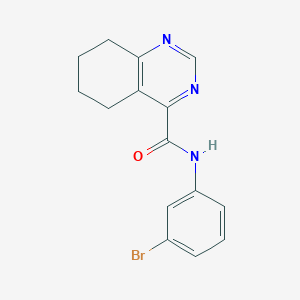
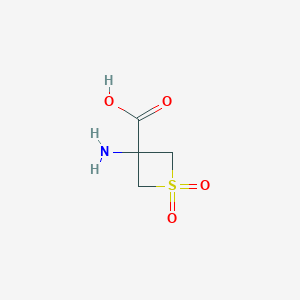
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)
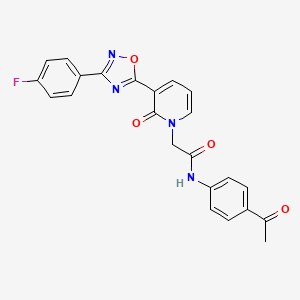
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2692187.png)
![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)


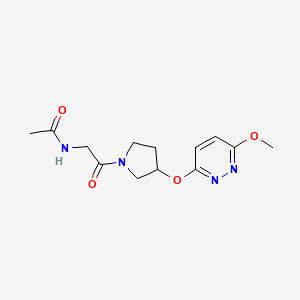
![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide](/img/structure/B2692202.png)
